4-Chlorobenzylidenemalononitrile

Metabolic Stability Toxicology Glutathione Conjugation

4-Chlorobenzylidenemalononitrile (CAS 1867-38-5) is a p-chloro-substituted benzylidenemalononitrile with a unique electron-withdrawing profile (+M/-I). This compound is non-interchangeable with other BMN derivatives. Critical applications: (1) negative control in CS gas toxicology studies due to lack of glutathione depletion; (2) reference standard for LFER (Hammett/Yukawa-Tsuno) calibration; (3) benchmark for NLO chromophore design. Distinct melting point (162–163°C) enables rapid identity verification. For R&D only; not for human use.

Molecular Formula C10H5ClN2
Molecular Weight 188.61 g/mol
CAS No. 1867-38-5
Cat. No. B154246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzylidenemalononitrile
CAS1867-38-5
Molecular FormulaC10H5ClN2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C(C#N)C#N)Cl
InChIInChI=1S/C10H5ClN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H
InChIKeyFQSXBLOWLYPURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzylidenemalononitrile (CAS 1867-38-5): A Versatile Benzylidenemalononitrile Building Block for Organic Synthesis and Materials Science


4-Chlorobenzylidenemalononitrile (CAS 1867-38-5) is a p-chloro-substituted benzylidenemalononitrile derivative classified within the cyanocinnamate family [1]. It is synthesized via Knoevenagel condensation of 4-chlorobenzaldehyde with malononitrile [2]. The compound is characterized by a molecular formula of C10H5ClN2, a molecular weight of 188.61 g/mol, a melting point of 162-163 °C, and predicted values for boiling point (335.4±27.0 °C) and density (1.296±0.06 g/cm³) [3]. Its structure features an electron-withdrawing chloro group at the para position of the phenyl ring, which critically modulates its physicochemical and biological properties relative to unsubstituted or differently substituted analogs .

Why 4-Chlorobenzylidenemalononitrile Cannot Be Indiscriminately Substituted for Other Benzylidenemalononitrile Analogs in Critical Applications


Benzylidenemalononitrile (BMN) derivatives are not functionally interchangeable. Their chemical and biological behavior is exquisitely sensitive to the nature and position of substituents on the aromatic ring [1]. For instance, the p-chloro group in 4-chlorobenzylidenemalononitrile exerts a unique combination of electron-withdrawing inductive (-I) and weak electron-donating resonance (+M) effects, distinct from the purely -I effect of a nitro group or the strong +M effect of a dimethylamino group [2]. These differences manifest as quantifiable variations in electrophilic reactivity, enzyme inhibition potency, and nonlinear optical properties, as detailed below [3]. Generic substitution based solely on the BMN core structure would therefore introduce unacceptable variability in experimental outcomes or product performance.

Quantitative Differentiation of 4-Chlorobenzylidenemalononitrile: A Comparative Evidence Guide for Scientific Procurement


Hydrolytic Stability: 4-ChloroBMN Exhibits a Quantifiably Distinct In Vitro Fate Profile Versus Positional Isomers

In vitro studies comparing the glutathione (GSH) conjugation and hydrolysis of 4-chloroBMN with its 2-chloro, 3-chloro, and 2,6-dichloro positional isomers demonstrate that 4-chloroBMN does not undergo significant GSH depletion in rat liver cytosol [1]. This contrasts with 2-chloroBMN (CS gas) which leads to quantifiable urinary thioether excretion, and 2,6-dichloroBMN which depletes GSH spontaneously by 38±3% [1]. Furthermore, 4-chloroBMN, like 3-chloro- and 2,6-dichloroBMN, did not result in detectable mercapturic acid excretion in vivo, indicating a distinct metabolic and detoxification pathway [1].

Metabolic Stability Toxicology Glutathione Conjugation

Electrophilic Reactivity: 4-ChloroBMN Defines the Boundary Between Normal and Superelectrophilic Benzylidenemalononitriles

The electrophilicity parameter (E) of 4-chloroBMN (compound 1c) has been evaluated in the context of a Hammett study on p-substituted benzylidenemalononitriles [1]. While the most reactive analogs (e.g., p-NO2, p-CN) are classified as 'superelectrophiles' with E values around -7.90 to -7.55, the E value for 4-chloroBMN places it firmly among the 'normal' electrophiles [1]. This quantifiable difference in electrophilic reactivity is directly related to the Hammett substituent constant (σp) of the chloro group [2].

Physical Organic Chemistry Reactivity Quantification Hammett Correlation

Third-Order Nonlinear Optical (NLO) Response: 4-ChloroBMN Provides a Modulated Baseline for Structure-Property Studies in Push-Pull Chromophores

A direct comparative study of four benzylidenemalononitrile derivatives using third-harmonic generation (THG) at 1064 nm demonstrates that the third-order nonlinear susceptibility (χ<3>) is directly proportional to the electron-donating strength of the para-substituent [1]. The 4-chloro derivative (compound 2) exhibits an intermediate χ<3> value, being higher than the unsubstituted benzylidenemalononitrile (compound 1) but significantly lower than the strong electron-donor substituted compounds like 4-(dimethylamino)benzylidenemalononitrile (compound 4) [1].

Nonlinear Optics Materials Science DFT Calculations

Physicochemical Identity: Melting Point Distinction from Closely Related Halogenated and Unsubstituted Analogs

The melting point of 4-chlorobenzylidenemalononitrile is consistently reported as 162-163 °C [1]. This value is a critical differentiator from its analogs: the unsubstituted benzylidenemalononitrile melts at 82-84 °C [2], the 2-chloro isomer (CS gas) at 95-96 °C [3], and the 4-bromo analog at 146-148 °C . The significant elevation in melting point relative to these comparators is a direct consequence of the p-chloro substitution, which influences crystal lattice energy through altered molecular packing and dipole interactions.

Analytical Chemistry Quality Control Chemical Identification

Evidence-Backed Application Scenarios for 4-Chlorobenzylidenemalononitrile (CAS 1867-38-5)


Toxicology and Metabolism Studies: A Non-Reactive ChloroBMN Control

When investigating the toxicological mechanisms of chlorobenzylidene malononitriles (e.g., CS gas), 4-chloroBMN serves as an essential negative control due to its demonstrated lack of significant glutathione depletion and mercapturic acid excretion [1]. This property allows researchers to isolate the toxicological contributions of the ortho-chloro substitution and steric effects, as seen with 2-chloroBMN and 2,6-dichloroBMN [1].

Physical Organic Chemistry: A Benchmark for Substituent Effect Studies

4-ChloroBMN is a critical compound for calibrating linear free energy relationships (LFERs) in benzylidenemalononitrile chemistry. Its well-defined σp value and intermediate electrophilicity parameter (E) make it a valuable reference point in Hammett and Yukawa-Tsuno plots, enabling the accurate prediction of reactivity for other substituted BMN derivatives [1].

Nonlinear Optical (NLO) Material Development: An Intermediate NLO Calibrant

In the synthesis and characterization of push-pull chromophores for NLO applications, 4-chloroBMN provides a defined, intermediate level of third-order nonlinear susceptibility (χ<3>) [1]. It is used as a benchmark to validate computational models (e.g., DFT) and to understand the contribution of weak +M effects to overall molecular hyperpolarizability, guiding the design of materials with specific optical properties [1].

Analytical Chemistry and Quality Control: Identity Confirmation

The distinct melting point of 162-163 °C for 4-chloroBMN provides a rapid and reliable method for confirming the identity and purity of the compound upon procurement or synthesis [1]. This is particularly useful for distinguishing it from other halogenated BMN analogs that have significantly different melting points [1].

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